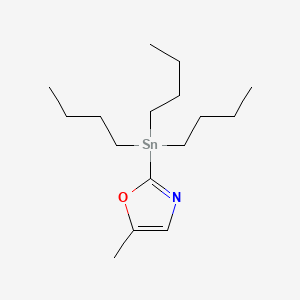

5-Methyl-2-(tributylstannyl)oxazole

描述

Significance of Oxazole (B20620) Core Structures in Modern Chemical Science

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govnih.gov Its presence is widespread in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.aiontosight.ai The oxazole nucleus serves as a versatile platform for drug discovery due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.gov

Many natural products, particularly those of marine origin, feature the oxazole motif as a key structural element. researchgate.netresearchgate.net Compounds such as muscoride A, an antibacterial agent, and ulapualide A, which possesses antifungal activity, highlight the importance of the oxazole ring in bioactive natural products. researchgate.net The synthesis of these complex molecules often relies on the strategic introduction of the oxazole core, making the development of oxazole-containing building blocks a critical area of research. researchgate.net

Strategic Importance of Organostannanes as Versatile Reagents in Cross-Coupling Methodologies

Organostannanes, or organotin compounds, are highly valued reagents in organic synthesis, primarily for their role in the palladium-catalyzed Stille cross-coupling reaction. researchgate.netscispace.com This reaction has become a cornerstone of carbon-carbon bond formation due to its remarkable versatility and functional group tolerance. researchgate.netorgsyn.orgorganic-chemistry.org The Stille reaction allows for the coupling of a wide range of organic electrophiles (such as halides or triflates) with various organostannanes, including those bearing aryl, vinyl, or alkyl groups. libretexts.org

The stability of organostannanes to air and moisture, coupled with their compatibility with a broad array of functional groups, makes them particularly advantageous for the synthesis of complex and delicate molecules. researchgate.netrsc.org While the toxicity of organotin compounds is a notable drawback, their synthetic utility remains significant, and methods to mitigate tin-related byproducts are continuously being developed. organic-chemistry.orgrsc.org The ability to perform Stille couplings under mild conditions has further solidified the importance of organostannanes in the synthetic chemist's toolbox. orgsyn.org

Overview of 5-Methyl-2-(tributylstannyl)oxazole as a Key Building Block

5-Methyl-2-(tributylstannyl)oxazole stands as a prime example of a bifunctional reagent that marries the desirable attributes of both the oxazole core and the organostannane functionality. This compound serves as a key building block for the introduction of the 5-methyloxazole (B9148) moiety into a target molecule. The tributylstannyl group at the 2-position of the oxazole ring renders the compound amenable to Stille cross-coupling reactions, allowing for the formation of a new carbon-carbon bond at this position.

Historical Development and Evolution of Research on 2-Stannyl Oxazoles

The development of 2-stannyl oxazoles is intrinsically linked to the broader evolution of the Stille coupling reaction. The pioneering work of John K. Stille in the late 1970s laid the groundwork for palladium-catalyzed cross-coupling reactions involving organotin reagents. libretexts.org Initial studies focused on the coupling of various organostannanes with organic halides, demonstrating the broad scope of the reaction. libretexts.org

Subsequent research expanded the utility of the Stille reaction, including its application to heterocyclic systems. The synthesis and coupling of stannylated heterocycles, including oxazoles, became an area of active investigation. Research in the early 2000s specifically explored the Stille coupling reactions of substituted oxazoles, including those with stannyl (B1234572) groups at various positions. nih.gov These studies demonstrated the feasibility of using 2-stannyl oxazoles as effective coupling partners, paving the way for their use in the synthesis of more complex, oxazole-containing molecules. The continuous refinement of reaction conditions and catalysts has further enhanced the efficiency and applicability of these valuable reagents. researchgate.netscispace.com

属性

IUPAC Name |

tributyl-(5-methyl-1,3-oxazol-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYGJGQTZRONNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Tributylstannyl Oxazole

Precursor Synthesis and Functionalization of the Oxazole (B20620) Ring System

The successful synthesis of 5-Methyl-2-(tributylstannyl)oxazole hinges on the availability and appropriate functionalization of the 5-methyloxazole (B9148) scaffold. Methodologies for introducing the necessary precursors for stannylation are critical.

Synthesis of 2-Halo-5-methyloxazoles and Related Halide Precursors

Halogenated oxazoles, particularly 2-bromo-5-methyloxazole (B579918), can serve as precursors to the target stannane (B1208499), although this route is less common than direct C-H functionalization. The synthesis of such halo-oxazoles can be approached through the regiocontrolled lithiation of the oxazole ring followed by quenching with an electrophilic bromine source. wikipedia.orgresearchgate.net

A general approach involves the direct lithiation of an appropriately substituted oxazole. For instance, an approach to the synthesis of 2-bromooxazoles has been described, which can be adapted for 5-methyl-substituted analogs. This method relies on direct, regiocontrolled lithiation followed by a reaction with an electrophilic bromine source. wikipedia.orgresearchgate.net While a specific protocol for 2-bromo-5-methyloxazole is not widely reported, the synthesis of bromo-substituted aryloxazoles has been achieved through electrophilic aromatic bromination using N-bromosuccinimide (NBS). mdpi.com

The synthesis of the 5-methyloxazole core itself can be accomplished via several established methods for oxazole ring formation. One prominent method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net In the context of 5-methyloxazole, propionaldehyde (B47417) would be the requisite starting material.

Functional Group Interconversions on the Oxazole Nucleus for Stannylation

While direct C-H activation is the most common route to 2-stannyl oxazoles, functional group interconversions represent an alternative, albeit less frequently employed, strategy. In principle, other functional groups at the C2 position could be converted to the tributylstannyl moiety. However, the literature predominantly favors the direct deprotonation-stannylation sequence due to the high acidity of the C2 proton of the oxazole ring. beilstein-journals.org

Direct Lithiation-Stannylation Protocols

The most direct and widely utilized method for the synthesis of 5-Methyl-2-(tributylstannyl)oxazole involves the deprotonation of 5-methyloxazole at the C2 position, followed by quenching the resulting organolithium species with a tributyltin halide.

Deprotonation Strategies at the C2 Position of Substituted Oxazoles

The proton at the C2 position of the oxazole ring is the most acidic, with a pKa suggested to be in the range of 20–22, facilitating its removal by a strong base. beilstein-journals.org The deprotonation is typically achieved using a strong organolithium base such as n-butyllithium (n-BuLi). beilstein-journals.orgnih.gov The reaction is generally carried out at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the lithiated intermediate and to prevent side reactions. nih.gov

The high regioselectivity of this deprotonation is a key advantage, leading specifically to the 2-lithio-5-methyloxazole intermediate. This high selectivity is crucial for the subsequent successful stannylation at the desired position.

Quenching with Tributyltin Halides

Once the 2-lithio-5-methyloxazole is formed in situ, it is quenched with an electrophilic tin species, most commonly tributyltin chloride (Bu3SnCl). The highly nucleophilic carbon of the organolithium intermediate readily attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond.

A representative procedure for a closely related compound, 2-(tributylstannyl)oxazole (B129791), involves the slow addition of tributyltin chloride to the cold solution of the lithiated oxazole. The reaction mixture is then allowed to warm to room temperature to ensure the completion of the reaction. nih.gov This procedure can be directly adapted for the synthesis of 5-Methyl-2-(tributylstannyl)oxazole from 5-methyloxazole.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 5-Methyl-2-(tributylstannyl)oxazole. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

While n-BuLi is a common choice for deprotonation, other strong bases could potentially be employed. The solvent system, typically THF, is chosen for its ability to solvate the organolithium intermediate and for its low freezing point. Maintaining a low temperature during deprotonation and quenching is critical to prevent decomposition of the thermally sensitive lithiated species and to minimize side reactions.

The following table outlines a typical, non-optimized protocol for the synthesis of the parent 2-(tributylstannyl)oxazole, which serves as a strong starting point for the synthesis of the 5-methyl analog. nih.gov

| Parameter | Condition |

| Starting Material | Oxazole |

| Base | n-Butyllithium (n-BuLi) |

| Solvent | Tetrahydrofuran (THF) |

| Deprotonation Temp. | -78 °C |

| Deprotonation Time | 30 minutes |

| Quenching Agent | Tributyltin chloride (Bu3SnCl) |

| Quenching Temp. | -78 °C, then warm to room temp. |

| Reaction Time | 1 hour |

| Reported Yield | 77% |

Further optimization for the synthesis of 5-Methyl-2-(tributylstannyl)oxazole would involve systematically varying these parameters to enhance the yield and purity. For instance, adjusting the stoichiometry of the base and the quenching agent, as well as the reaction times, could lead to improved outcomes.

Alternative Stannylation Approaches (e.g., Hydrostannylation of Oxazole Precursors)

While the direct hydrostannylation of a suitable oxazole precursor would be an atom-economical approach to 5-Methyl-2-(tributylstannyl)oxazole, the scientific literature does not extensively cover this specific transformation for 5-methyloxazole. A more established and versatile alternative for the synthesis of 2-stannyl-oxazoles involves the deprotonation of the oxazole ring at the C2 position, followed by quenching with an electrophilic tin reagent.

This method relies on the acidity of the proton at the C2 position of the oxazole ring, which can be selectively removed by a strong base. The resulting lithiated intermediate is then reacted with a tributyltin halide, typically tributyltin chloride, to yield the desired 2-stannylated product. The general scheme for this transformation is as follows:

Scheme 1: General Synthesis of 2-Stannyl-oxazoles via Deprotonation-Stannylation

For the specific synthesis of 5-Methyl-2-(tributylstannyl)oxazole, 5-methyloxazole serves as the starting material. The choice of base and reaction conditions is crucial to ensure selective deprotonation at the C2 position without undesired side reactions, such as lithiation of the methyl group. Strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly employed at low temperatures, typically -78 °C, in an inert solvent like tetrahydrofuran (THF).

Detailed Research Findings:

Research on the lithiation of substituted oxazoles has shown that the C2 position is generally the most acidic proton, facilitating regioselective functionalization. williams.edu Although a specific protocol for 5-methyloxazole is not detailed in the provided literature, the general principles of oxazole chemistry strongly support this synthetic route. The reaction would proceed as outlined in the table below, based on analogous transformations.

Table 1: Proposed Reaction Parameters for the Synthesis of 5-Methyl-2-(tributylstannyl)oxazole via Lithiation

| Parameter | Condition | Purpose |

| Starting Material | 5-Methyloxazole | Provides the core oxazole structure. |

| Base | n-Butyllithium (n-BuLi) | Deprotonates the C2 position of the oxazole ring. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous and inert solvent suitable for organolithium reactions. |

| Temperature | -78 °C | Prevents side reactions and ensures stability of the lithiated intermediate. |

| Electrophile | Tributyltin chloride (Bu3SnCl) | Provides the tributylstannyl group. |

| Quenching | Saturated aqueous solution | To neutralize the reaction mixture. |

This deprotonation-stannylation sequence represents a reliable and frequently utilized strategy for the preparation of a wide range of organostannane reagents from heterocyclic precursors.

Catalytic Stannylation Methods (e.g., Transition Metal-Catalyzed Hydrostannylation)

The development of catalytic methods for the formation of carbon-tin bonds is a significant area of research, aiming to improve efficiency and reduce waste compared to stoichiometric methods. Transition metal-catalyzed hydrostannylation, which involves the addition of a tin hydride (like tributyltin hydride, Bu3SnH) across a carbon-carbon multiple bond, is a powerful tool for this purpose.

However, in the context of synthesizing 5-Methyl-2-(tributylstannyl)oxazole, the direct hydrostannylation of a suitable oxazole precursor, such as an ethynyloxazole, is not a commonly reported method in the available scientific literature.

An alternative catalytic approach that has gained traction for the functionalization of heterocycles is the direct C-H bond stannylation. This method avoids the pre-functionalization of the starting material (e.g., halogenation or lithiation) and instead directly converts a C-H bond to a C-Sn bond using a transition metal catalyst.

Detailed Research Findings:

While transition metal-catalyzed C-H stannylation has been successfully applied to various aromatic and heteroaromatic systems, specific examples for the C2-stannylation of 5-methyloxazole are not prominently documented. The general approach would involve the reaction of 5-methyloxazole with a tin reagent, such as a distannane or a tin hydride, in the presence of a suitable transition metal catalyst, often from the platinum group (e.g., palladium or iridium).

Table 2: Generalized Conditions for Catalytic C-H Stannylation of Heterocycles

| Component | Example | Role in Catalysis |

| Substrate | 5-Methyloxazole | The molecule to be stannylated. |

| Tin Reagent | Hexabutyldistannane ((Bu3Sn)2) | Source of the tributylstannyl group. |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) | Facilitates the C-H activation and C-Sn bond formation. |

| Solvent | High-boiling aromatic solvent (e.g., xylene) | Allows for the necessary reaction temperatures. |

| Temperature | Typically > 100 °C | To drive the catalytic cycle. |

The regioselectivity of such reactions can be influenced by directing groups or the inherent electronic properties of the heterocyclic ring. For oxazoles, the C2 position is often electronically favored for such transformations. The development of a specific and efficient catalytic stannylation method for 5-methyloxazole would represent a significant advancement, offering a more streamlined synthesis of 5-Methyl-2-(tributylstannyl)oxazole. However, at present, the deprotonation-stannylation route remains the most documented and predictable method for its preparation.

Reactivity and Transformational Pathways of 5 Methyl 2 Tributylstannyl Oxazole

Cross-Coupling Reactions Utilizing 5-Methyl-2-(tributylstannyl)oxazole

Stille Coupling with Diverse Electrophiles:There is a lack of documented examples, reaction conditions, and yields for the Stille coupling of 5-Methyl-2-(tributylstannyl)oxazole.

Vinyl and Alkynyl Halides:Specific reaction data for the coupling of 5-Methyl-2-(tributylstannyl)oxazole with vinyl or alkynyl halides is not available in the searched literature.

Given the constraints to focus solely on "5-Methyl-2-(tributylstannyl)oxazole" and the absence of specific research findings, generating the requested article with the required level of scientific detail and data is not feasible at this time.

Acyl Halides for Ketone Synthesis

The Stille coupling reaction between an organostannane and an acyl halide is a well-established method for the synthesis of ketones. In the context of 5-Methyl-2-(tributylstannyl)oxazole, this reaction would theoretically involve its palladium-catalyzed cross-coupling with various acyl halides to yield 2-acyl-5-methyloxazoles. The general transformation is depicted below:

Reaction Scheme:

5-Methyl-2-(tributylstannyl)oxazole + R-CO-X → 2-Acyl-5-methyloxazole + Tributyltin Halide

(Where R = alkyl, aryl; X = Cl, Br)

The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The mechanism proceeds through an oxidative addition of the acyl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the ketone product and regenerate the catalyst.

While no specific examples for the 5-methyl derivative are documented, studies on the parent 2-(tributylstannyl)oxazole (B129791) demonstrate the feasibility of this transformation. The conditions would likely involve an inert solvent like toluene or THF and heating to facilitate the reaction.

Other Pseudohalides (e.g., Triflates)

The scope of the Stille coupling extends to the use of organic pseudohalides, most notably triflates (OTf), as electrophilic partners. Aryl and vinyl triflates are common substrates in these reactions. The coupling of 5-Methyl-2-(tributylstannyl)oxazole with a triflate would provide a route to 2-aryl- or 2-vinyl-5-methyloxazoles.

Reaction Scheme:

5-Methyl-2-(tributylstannyl)oxazole + R-OTf → 2-Aryl/Vinyl-5-methyloxazole + Tributyltin Triflate

(Where R = aryl, vinyl)

These couplings often require specific conditions to achieve high yields. The choice of palladium catalyst and ligands is critical. For instance, catalysts like Pd(OAc)₂ combined with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) have been shown to be effective for the coupling of aryl sulfonates. The addition of a fluoride source, such as cesium fluoride (CsF), can also promote the reaction by activating the organostannane.

Scope and Limitations of the Stille Coupling with 5-Methyl-2-(tributylstannyl)oxazole

While specific data for 5-Methyl-2-(tributylstannyl)oxazole is unavailable, the scope and limitations can be inferred from general knowledge of the Stille reaction.

Scope:

Electrophiles: A wide variety of electrophiles are generally compatible with the Stille reaction, including aryl, heteroaryl, vinyl, and acyl halides and triflates.

Functional Group Tolerance: The reaction is known for its tolerance of a broad range of functional groups on both coupling partners, a significant advantage in complex molecule synthesis.

Stannane (B1208499) Partner: The oxazole (B20620) ring is a suitable heterocyclic partner for Stille couplings. The methyl group at the 5-position is unlikely to sterically hinder the reaction at the 2-position significantly.

Limitations:

Homocoupling: A common side reaction is the homocoupling of the organostannane, which can reduce the yield of the desired cross-coupled product.

Stoichiometry: Precise control of stoichiometry is often necessary to minimize side reactions.

Ortho-Substitution: While the 5-methyl group is remote from the reaction center, significant steric hindrance on the electrophilic partner (e.g., ortho-substituted aryl halides) can decrease the reaction rate.

Tin Byproducts: A major drawback of the Stille reaction is the formation of toxic and often difficult-to-remove organotin byproducts.

Other Palladium-Catalyzed Reactions (e.g., Carbonylations, Cyclizations)

Beyond the standard Stille coupling, organostannanes can participate in other palladium-catalyzed transformations.

Carbonylative Stille Coupling: This reaction involves the insertion of carbon monoxide into the palladium-acyl or palladium-aryl intermediate before the final reductive elimination. If applied to 5-Methyl-2-(tributylstannyl)oxazole and an aryl halide, this would lead to the formation of a 2-(aroyl)-5-methyloxazole. This "three-component" reaction is a powerful tool for ketone synthesis.

Palladium-Catalyzed Cyclizations: While intermolecular reactions are more common, intramolecular palladium-catalyzed reactions can also occur. If 5-Methyl-2-(tributylstannyl)oxazole were part of a larger molecule containing a suitable halide or triflate group, an intramolecular Stille coupling could be envisioned to form a new ring system. Palladium-catalyzed cyclizations are a broad class of reactions used to construct complex polycyclic frameworks.

Non-Catalytic Reactions and Functional Group Transformations (e.g., Destannylation)

The tributylstannyl group can be involved in reactions other than palladium-catalyzed couplings.

Destannylation: This refers to the cleavage of the carbon-tin bond.

Protodestannylation: Treatment of the organostannane with an acid (e.g., HCl) or even silica gel can replace the tributylstannyl group with a hydrogen atom, yielding 5-methyloxazole (B9148).

Halodestannylation: Reaction with elemental halogens (e.g., I₂, Br₂) can replace the stannyl (B1234572) group with a halogen, providing 2-halo-5-methyloxazoles, which are themselves valuable intermediates for other cross-coupling reactions.

Transmetalation with Organolithium Reagents: Reaction with an organolithium reagent like n-butyllithium can result in a lithium-tin exchange, generating a 2-lithio-5-methyloxazole. This highly reactive intermediate can then be trapped with various electrophiles to introduce a range of functional groups at the 2-position of the oxazole ring.

Strategic Applications of 5 Methyl 2 Tributylstannyl Oxazole in Complex Molecule Synthesis

Construction of Substituted Oxazole (B20620) Derivatives

The reactivity of 5-Methyl-2-(tributylstannyl)oxazole in Stille coupling reactions provides a direct and efficient pathway for the synthesis of a diverse range of substituted oxazole derivatives. This method is highly valued for its functional group tolerance and the mild reaction conditions typically employed.

A significant application of 5-Methyl-2-(tributylstannyl)oxazole lies in the iterative synthesis of oligo-oxazoles and more complex polyheterocyclic systems. These structural motifs are prevalent in numerous biologically active natural products. The ability to couple the stannane (B1208499) with a halogenated oxazole allows for the sequential addition of oxazole units, building up oligomeric chains. For instance, the coupling of 5-Methyl-2-(tributylstannyl)oxazole with a 2-bromooxazole (B165757) derivative, followed by subsequent functionalization and another coupling reaction, can be employed to construct bis- and tris-oxazoles. This iterative approach has been instrumental in the synthesis of fragments of larger natural products where multiple oxazole rings are linked together.

Furthermore, this stannane can be coupled with other halogenated heterocycles, such as pyridines, thiazoles, and indoles, to generate complex polyheterocyclic systems. nih.gov This strategy is particularly useful in creating libraries of compounds for drug discovery, where the oxazole ring serves as a central scaffold.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| 5-Methyl-2-(tributylstannyl)oxazole | 2-Bromopyridine | Pd(PPh₃)₄ | 2-(5-Methyloxazol-2-yl)pyridine | sigmaaldrich.com |

| 5-Methyl-2-(tributylstannyl)oxazole | 2,6-Dibromopyridine | Pd(PPh₃)₄ | 2,6-Bis(5-methyloxazol-2-yl)pyridine | nih.gov |

| 5-Methyl-2-(tributylstannyl)oxazole | 3-Iodoindazole | Pd(PPh₃)₄ | 2-(5-Methyloxazol-2-yl)-3-substituted indazole | sigmaaldrich.com |

The Stille coupling methodology utilizing 5-Methyl-2-(tributylstannyl)oxazole offers a high degree of regiocontrol. The coupling occurs specifically at the 2-position of the oxazole ring, where the tributylstannyl group is located. This predictable reactivity is crucial for the synthesis of complex molecules where precise connectivity is essential. When coupled with a substrate containing multiple potential reaction sites, the choice of catalyst and reaction conditions can often be tuned to favor the desired regioisomer.

While the oxazole ring itself is achiral, the introduction of this unit into a chiral molecule or the subsequent elaboration of the coupled product can lead to the formation of stereocenters. The mild conditions of the Stille coupling are advantageous as they often preserve existing stereochemistry within the coupling partners. This allows for the synthesis of enantioenriched or diastereomerically pure oxazole-containing compounds, which is of paramount importance in the synthesis of natural products and pharmaceuticals.

Incorporation into Biologically Active Scaffolds and Natural Products

The 5-methyloxazole (B9148) moiety is a key structural feature in a multitude of natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, and cytotoxic properties. 5-Methyl-2-(tributylstannyl)oxazole serves as a critical reagent for introducing this important pharmacophore into synthetic targets.

The total synthesis of complex natural products often involves a convergent strategy where key fragments of the molecule are synthesized separately and then coupled together in the later stages. 5-Methyl-2-(tributylstannyl)oxazole has been successfully employed in the synthesis of various oxazole-containing fragments of natural products. For example, it can be used to construct the oxazole-bearing side chains of marine-derived natural products or the central core of polyoxazole-containing antibiotics. The reliability and efficiency of the Stille coupling make it a preferred method for these intricate synthetic endeavors.

| Natural Product Class | Key Synthetic Step | Reagent Used |

| Muscoride A | Construction of bis-oxazole core | 5-Methyl-2-(tributylstannyl)oxazole derivative |

| Hennoxazole A | Formation of oxazole-thiazole segment | Stille coupling with a thiazole (B1198619) partner |

| Diazonamides | Synthesis of polyheterocyclic core | Iterative Stille couplings |

The development of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology. 5-Methyl-2-(tributylstannyl)oxazole is an ideal building block for this purpose. Its ability to be readily coupled with a wide variety of aryl and heteroaryl halides allows for the rapid generation of a diverse set of 2,5-disubstituted oxazoles. These libraries can then be screened against various biological targets to identify new lead compounds. The modularity of the Stille coupling approach enables the systematic variation of the substituent at the 2-position, allowing for the exploration of structure-activity relationships (SAR). This approach has been used to generate libraries of potential kinase inhibitors, GPCR ligands, and other classes of bioactive molecules.

Utility in Material Science and Polymer Chemistry Precursors (e.g., π-Conjugated Systems)

The application of 5-Methyl-2-(tributylstannyl)oxazole extends beyond the realm of medicinal chemistry into materials science. The oxazole ring, being an electron-rich heterocycle, can be incorporated into π-conjugated systems to modulate their electronic and photophysical properties.

Through Stille polymerization, where a dihaloaromatic or dihaloheteroaromatic monomer is reacted with a bis-stannylated monomer, 5-Methyl-2-(tributylstannyl)oxazole can be used to prepare polymers containing the 5-methyloxazole unit in the main chain. These polymers can exhibit interesting properties such as fluorescence and conductivity, making them potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methyl group at the 5-position can also influence the solubility and morphology of the resulting polymers.

| Application Area | Monomer 1 | Monomer 2 | Polymer Property |

| Organic Electronics | Bis(tributylstannyl)thiophene | Dihalo-5-methyloxazole derivative | π-Conjugated Polymer |

| Fluorescent Polymers | 5-Methyl-2-(tributylstannyl)oxazole | Dihalo-fluorene | Blue-emitting Polymer |

Development of Novel Synthetic Pathways for Challenging Targets

The true measure of a synthetic reagent's utility is its ability to enable the construction of molecules that are otherwise difficult to access. The 5-methyloxazole unit is a key structural feature in a number of biologically active natural products. The inherent stability of the oxazole ring and the specific substitution pattern can pose significant challenges to traditional synthetic methodologies. 5-Methyl-2-(tributylstannyl)oxazole has emerged as a valuable tool for overcoming these hurdles, primarily through its application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

The power of this reagent lies in its ability to participate in the late-stage introduction of the 5-methyloxazole fragment. This strategy is particularly advantageous in the total synthesis of complex natural products, where sensitive functionalities and stereocenters in an advanced intermediate might not be compatible with the harsh conditions often required for de novo oxazole ring formation.

A significant example of the strategic application of 5-Methyl-2-(tributylstannyl)oxazole is in the synthetic endeavors towards polyoxazole-containing natural products. These molecules often possess a chain of oxazole rings, and their construction requires highly efficient and iterative coupling methods.

In the synthesis of fragments related to the potent antiviral marine natural product Hennoxazole A, which features a bis-oxazole core, the use of stannylated oxazoles provides a convergent and flexible approach. While various strategies have been employed for the synthesis of Hennoxazole A, the disconnection of the molecule to a stannylated oxazole precursor and a suitable coupling partner represents a logical and powerful synthetic design.

The table below outlines the key considerations in the application of 5-Methyl-2-(tributylstannyl)oxazole for the synthesis of challenging targets.

| Challenging Target Fragment | Role of 5-Methyl-2-(tributylstannyl)oxazole | Key Transformation | Significance |

| Bis-oxazole core of Hennoxazole A | Precursor to the 5-methyloxazole unit | Stille Cross-Coupling | Enables a convergent and late-stage installation of the oxazole ring, avoiding harsh conditions that could compromise other functionalities in the molecule. |

| Polyoxazole chains | Iterative building block | Palladium-Catalyzed Coupling | Facilitates the efficient and repetitive addition of 5-methyloxazole units to construct complex polyoxazole structures found in various natural products. |

Detailed research findings have demonstrated that the Stille coupling of 5-Methyl-2-(tributylstannyl)oxazole with appropriate vinyl or aryl halides or triflates proceeds under relatively mild conditions, often with high yields and excellent functional group tolerance. The choice of palladium catalyst, ligands, and reaction conditions can be fine-tuned to optimize the coupling with complex and sterically hindered substrates. This level of control is crucial when dealing with precious advanced intermediates in a total synthesis campaign.

The development of synthetic pathways that leverage 5-Methyl-2-(tributylstannyl)oxazole underscores a broader trend in modern synthesis: the move towards more strategic and "building-block" oriented approaches. By having a reliable method to introduce a specific, functionalized heterocycle, synthetic chemists can design more convergent and efficient routes to complex molecules, thereby accelerating the pace of drug discovery and the exploration of chemical biology.

Mechanistic Investigations and Computational Studies of Reactions Involving 5 Methyl 2 Tributylstannyl Oxazole

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the detailed mechanism of a reaction, identifying the rate-determining step, and optimizing reaction conditions. For palladium-catalyzed cross-coupling reactions, the rate law can provide significant insight into the species involved in the key steps.

A hypothetical rate law for the coupling of 5-Methyl-2-(tributylstannyl)oxazole (OxSnBu₃) with an aryl halide (ArX) catalyzed by a Pd(0) complex might look like:

Rate = k [Pd(0)] [OxSnBu₃]

This rate law would imply that the oxidative addition of ArX is fast and that the subsequent reaction with the organostannane is the slower, rate-limiting part of the cycle. However, the true kinetics can be more complex, with potential dependencies on ligand concentration and the formation of off-cycle catalyst resting states. Detailed kinetic analysis would require systematic variation of the concentrations of all reactants and catalyst components while monitoring the reaction progress, typically by techniques like GC, HPLC, or NMR spectroscopy.

| Parameter | Typical Observation in Stille Coupling | Mechanistic Implication |

| Order in [Aryl Halide] | Often Zero-Order | Oxidative addition is fast and not rate-limiting. |

| Order in [Organostannane] | Often First-Order | Transmetallation is the rate-determining step. |

| Order in [Pd Catalyst] | Typically First-Order | The reaction is dependent on the catalyst concentration. |

| Effect of Excess Ligand | Often inhibitory | Ligand dissociation may be required before the rate-determining step. |

Spectroscopic Probing of Intermediates and Transition States

The direct observation of catalytic intermediates is a powerful tool for confirming a proposed mechanistic cycle. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are invaluable for identifying and characterizing the transient species involved in the reaction.

In the context of the Stille reaction of 5-Methyl-2-(tributylstannyl)oxazole, ³¹P NMR spectroscopy would be particularly useful for tracking the palladium complexes if phosphine (B1218219) ligands are employed. The chemical shifts and coupling constants of the phosphorus nuclei are highly sensitive to the coordination environment of the palladium center, allowing for the differentiation between Pd(0) and Pd(II) species, as well as the identification of key intermediates like the oxidative addition product [Ar-Pd(L)₂-X] and the diorganopalladium(II) complex [Ar-Pd(L)₂(oxazolyl)].

Similarly, ¹H, ¹³C, and ¹¹⁹Sn NMR could be used to monitor the consumption of the starting materials and the formation of the product and the tin byproduct. In-situ NMR studies, where the reaction is monitored directly in the NMR tube, can provide real-time information on the concentrations of various species throughout the reaction course. Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique for detecting cationic or anionic intermediates that may be present in the catalytic cycle. While specific spectroscopic studies on this particular oxazole (B20620) are scarce, mechanistic studies on the direct arylation of imidazoles have successfully used NMR to characterize various imidazole-ligated palladium intermediates, demonstrating the feasibility of these approaches for heterocyclic systems. achemblock.com

Computational Chemistry Approaches to Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms in organometallic catalysis. These approaches allow for the calculation of the energies of reactants, intermediates, transition states, and products along a proposed reaction pathway.

For the Stille coupling of 5-Methyl-2-(tributylstannyl)oxazole, DFT calculations could provide detailed insights into several key aspects:

Transition State Geometries and Energies: Calculations can map out the entire energy profile of the catalytic cycle, helping to identify the rate-determining step by finding the highest energy barrier. For instance, DFT studies on the Stille coupling of vinyl stannanes have characterized the four-coordinate transition state of the rate-limiting transmetallation step. sigmaaldrich.com

Ligand and Solvent Effects: The influence of different phosphine ligands or coordinating solvents on the stability of intermediates and the energy of transition states can be modeled. This can explain experimentally observed trends and guide the selection of optimal reaction conditions. sigmaaldrich.com

Reactivity and Regioselectivity: Computational models can help understand the intrinsic reactivity of the C-Sn bond in the 2-position of the 5-methyloxazole (B9148) ring and predict potential side reactions or regioselectivity issues, although less relevant for this specific substrate.

A computational study would typically involve building molecular models of the key species and optimizing their geometries to find the lowest energy structures. The calculated energy differences can then be compared with experimental kinetic data to validate the proposed mechanism.

| Computational Method | Information Gained for Stille Coupling |

| Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states. |

| Energy Profile Calculation | Identification of the rate-determining step and overall reaction feasibility. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and bonding in key intermediates. |

| Solvent Modeling (e.g., PCM) | Understanding the role of the solvent in stabilizing charged species. |

By combining experimental techniques with computational modeling, a comprehensive picture of the reaction mechanism for the Stille coupling of 5-Methyl-2-(tributylstannyl)oxazole can be developed, paving the way for further applications in complex molecule synthesis.

Density Functional Theory (DFT) Calculations of Electronic Structure

No specific DFT studies on the electronic structure of 5-Methyl-2-(tributylstannyl)oxazole have been found in the reviewed literature.

Modeling of Transition State Geometries and Energies

There are no available studies that model the transition state geometries and energies for reactions specifically involving 5-Methyl-2-(tributylstannyl)oxazole.

Prediction of Regio- and Stereoselectivity

Specific predictions of regio- and stereoselectivity for reactions of 5-Methyl-2-(tributylstannyl)oxazole based on computational modeling are not documented in the scientific literature.

Role of Additives and Solvents in Reaction Mechanism

The specific role of additives and solvents in the reaction mechanisms of 5-Methyl-2-(tributylstannyl)oxazole has not been the subject of dedicated published research.

Future Directions and Emerging Research Avenues for 5 Methyl 2 Tributylstannyl Oxazole Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of 2-(tributylstannyl)oxazoles, and by extension the 5-methyl derivative, typically involves the deprotonation of the corresponding oxazole (B20620) with a strong organolithium base at cryogenic temperatures, followed by quenching with tributyltin chloride. chemicalbook.com This route, while effective, presents several drawbacks from a green chemistry perspective. The use of pyrophoric n-butyllithium requires stringent anhydrous conditions and specialized handling, while the stoichiometric generation of lithium chloride waste and the inherent toxicity of organotin reagents pose environmental and safety challenges.

Future research must prioritize the development of synthetic pathways that mitigate these issues. Key areas of exploration include:

Alternative Metallation Strategies: Investigating weaker bases or alternative activation methods that avoid pyrophoric reagents would be a significant step forward. This could involve exploring directed ortho-metallation (DoM) principles adapted for heterocyclic systems or using alternative organometallic reagents that are more tolerant of functional groups and reaction conditions.

Reducing Tin Waste: A critical goal is to minimize the use and waste of tin. This could involve developing catalytic stannylation processes where a less toxic tin source is used in substoichiometric amounts. Another approach is the design of solid-supported or polymer-bound tributyltin reagents that can be easily recovered and recycled, thereby minimizing their release into the environment.

Solvent Selection: Replacing solvents like tetrahydrofuran (B95107) (THF) with more environmentally friendly alternatives, such as cyclopentyl methyl ether (CPME) or 2-methyl-THF, could significantly improve the green profile of the synthesis.

| Parameter | Traditional Synthesis | Proposed Sustainable Route |

| Base | n-Butyllithium (pyrophoric) | Weaker base or catalytic activation |

| Tin Reagent | Tributyltin chloride (stoichiometric) | Recyclable or catalytic tin source |

| Temperature | -78 °C | Ambient or near-ambient temperature |

| Waste | Lithium salts, organotin residues | Minimized waste, recyclable components |

Exploration of Catalyst-Free or Photocatalytic Transformations

The primary application of 5-Methyl-2-(tributylstannyl)oxazole is the palladium-catalyzed Stille cross-coupling reaction. sigmaaldrich.comsigmaaldrich.com While powerful, this reliance on precious metal catalysts carries significant economic and environmental costs. The development of catalyst-free or photocatalytic alternatives represents a major frontier in modern organic chemistry.

Photocatalytic Pathways: The emergence of visible-light photoredox catalysis offers a compelling alternative to traditional cross-coupling methods. Future research could focus on developing a photocatalytic Stille-type reaction for 5-Methyl-2-(tributylstannyl)oxazole. This would involve identifying a suitable photoredox catalyst that can be excited by visible light to engage the organostannane and an electrophilic partner in a radical-mediated cycle. The potential advantages include:

Mild Reaction Conditions: Reactions often proceed at room temperature, reducing energy consumption.

Avoidance of Precious Metals: Utilizes organic dyes or earth-abundant metal complexes instead of palladium.

Novel Reactivity: May enable couplings with partners that are challenging for traditional palladium catalysis.

Catalyst-Free Approaches: While more challenging, exploring catalyst-free transformations is a worthy long-term goal. This could involve thermally-induced or photo-induced reactions under specific conditions that promote direct coupling without any catalytic species. Such investigations, though highly speculative, could lead to breakthrough discoveries in fundamental reactivity.

Expansion of Reactivity to Underexplored Electrophilic Partners

The synthetic utility of 5-Methyl-2-(tributylstannyl)oxazole is currently dominated by its coupling with (hetero)aryl halides. sigmaaldrich.com A significant area for future growth is the expansion of its reactivity profile to include a wider range of electrophilic partners. This would unlock new synthetic pathways and provide access to a more diverse set of functionalized oxazoles.

Potential underexplored partners and the corresponding products are outlined below:

| Electrophilic Partner | Resulting Functional Group | Potential Application |

| Acyl Chlorides | 2-Acyl-5-methyl-oxazole | Synthesis of ketone-containing natural products and pharmaceuticals. |

| Chloroformates | 5-Methyl-oxazole-2-carboxylate | Access to esters and amides for medicinal chemistry. |

| Sulfonyl Chlorides | 2-Sulfonyl-5-methyl-oxazole | Building blocks for sulfonamide drugs. |

| Alkenyl/Alkynyl Halides | 2-Alkenyl/Alkynyl-5-methyl-oxazole | Creation of conjugated systems for materials science. |

| Imines/Iminium Ions | α-Aminoalkyl-5-methyl-oxazoles | Synthesis of novel amino acid analogues. |

Systematic studies into the scope and limitations of these transformations, including optimization of reaction conditions (e.g., alternative catalysts, additives), are needed to fully realize the synthetic potential of this reagent.

Application in Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. sci-hub.se The application of flow chemistry to the synthesis and reactions of 5-Methyl-2-(tributylstannyl)oxazole is a promising avenue for future development. researchgate.net

Flow Synthesis: The synthesis of the reagent itself could be adapted to a flow process. For instance, the hazardous lithiation and stannylation steps could be performed in a microreactor, minimizing the volume of pyrophoric reagents handled at any given time and allowing for precise temperature control, potentially leading to higher yields and purity.

High-Throughput Coupling Reactions: A flow setup can be integrated with automated systems for high-throughput synthesis and screening. A stream of 5-Methyl-2-(tributylstannyl)oxazole could be sequentially mixed with various electrophilic partners under different catalytic conditions. This approach would accelerate the discovery of new reactions and the rapid generation of libraries of oxazole-containing compounds for biological screening. Inline purification and analysis techniques could further streamline this workflow, providing real-time data on reaction outcomes. sci-hub.se

Integration with Chemoenzymatic or Biocatalytic Processes

The convergence of chemical synthesis with biocatalysis offers a powerful strategy for creating complex molecules with high selectivity and under mild, environmentally friendly conditions. While the toxicity of organotin compounds presents a challenge for direct integration with enzymes, several futuristic chemoenzymatic strategies involving 5-Methyl-2-(tributylstannyl)oxazole can be envisioned.

Upstream Biocatalysis: Enzymes could be used to synthesize complex or chiral precursors that are then converted into functionalized oxazoles using the tributylstannyl reagent in a subsequent chemical step. For example, a lipase (B570770) could resolve a racemic alcohol that is part of the electrophile, leading to an enantioselective Stille coupling.

Downstream Biocatalysis: Following the synthesis of a complex oxazole-containing molecule via a Stille reaction, enzymes could be employed for late-stage functionalization. This might involve the selective hydrolysis of an ester, reduction of a ketone, or hydroxylation at a remote position on the molecule, transformations that are often difficult to achieve with traditional chemical reagents.

Developing Tin-Tolerant Enzymes: A long-term research goal could be the directed evolution or engineering of enzymes that can tolerate or even interact with organometallic reagents. While ambitious, success in this area would open up entirely new possibilities for chemoenzymatic reactions.

The exploration of these avenues will undoubtedly lead to more sustainable, efficient, and versatile applications of 5-Methyl-2-(tributylstannyl)oxazole, solidifying its role as a key building block in the synthetic chemist's toolkit for years to come.

常见问题

Q. What are the standard synthetic protocols for preparing 5-Methyl-2-(tributylstannyl)oxazole, and what catalysts are typically employed?

The compound is synthesized via Stille coupling , a palladium-catalyzed cross-coupling reaction. Key steps include:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5–10 mol%) .

- Conditions : Anhydrous 1,4-dioxane under inert atmosphere (N₂), refluxed at 90°C for 16 hours .

- Purification : Flash chromatography (ethyl acetate/petroleum ether) yields ~30–35% product.

- Critical Factors : Stoichiometric balance between stannyl reagent and aryl halide, rigorous exclusion of moisture.

Q. Which spectroscopic techniques are most effective for characterizing 5-Methyl-2-(tributylstannyl)oxazole?

- 1H/13C NMR : Oxazole protons appear as singlets (δ ~8.46 ppm); tributylstannyl groups show distinct methyl/methylene signals (δ 0.8–1.6 ppm) .

- LCMS (ESI) : Molecular ion peaks (e.g., [M+H]+ ~241.1) confirm molecular weight .

- X-ray Crystallography : Resolves steric effects of the tributylstannyl group and confirms regiochemistry .

Q. What are the primary applications of this compound in medicinal chemistry?

- Biaryloxazole Synthesis : Used in Stille couplings to generate kinase inhibitor scaffolds .

- Metabolic Probes : Incorporates radioisotopes (e.g., 119Sn) for tracking biological interactions .

- Fluorescent Derivatives : Conjugation with π-extended systems enables optical tracking in cellular studies .

Advanced Research Questions

Q. How can researchers optimize the low yields observed in Stille couplings for this compound?

- Solvent Purity : Use freshly distilled, anhydrous dioxane to prevent hydrolysis .

- Catalyst Tuning : Screen phosphine ligands (e.g., P(o-tol)₃) to enhance Pd(0) efficiency .

- Microwave-Assisted Heating : Reduces reaction time and improves yields by minimizing side reactions .

- Excess Stannyl Reagent : Employ 1.2 equivalents to drive reaction completion .

Q. What stability considerations are critical for handling 5-Methyl-2-(tributylstannyl)oxazole?

- Storage : Argon atmosphere at -20°C; avoid exposure to light/moisture .

- Decomposition Pathways : Monitor via periodic 1H NMR (track oxazole ring integrity at δ 8.46 ppm). Key risks include protodestannylation and oxidation .

- Handling : Use gloveboxes for air-sensitive steps; avoid protic solvents (e.g., water, alcohols) .

Q. How does the electronic nature of the tributylstannyl group influence reactivity?

- Steric Effects : Bulky tributyl groups slow transmetallation but enhance air stability compared to trimethylstannyl analogs .

- Electronic Effects : Electron-donating substituents (EDGs) accelerate coupling rates (Hammett σ-para ~-0.15) .

- DFT Modeling : Predicts regioselectivity in polyhalogenated substrates by analyzing transition-state geometries .

Data Contradiction Analysis

Q. Why do Stille coupling yields vary significantly (e.g., 35% vs. 33%) in similar protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。